molecular formula C20H25N3O B13043201 N-{[3-(dibenzylamino)azetidin-3-yl]methyl}acetamide

N-{[3-(dibenzylamino)azetidin-3-yl]methyl}acetamide

Cat. No.: B13043201
M. Wt: 323.4 g/mol
InChI Key: TUSLOVUGEYQXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(dibenzylamino)azetidin-3-yl]methyl}acetamide is a synthetic organic compound with the molecular formula C20H25N3O It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a dibenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(dibenzylamino)azetidin-3-yl]methyl}acetamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Dibenzylamino Group: The dibenzylamino group is introduced via nucleophilic substitution reactions, where dibenzylamine reacts with an appropriate electrophile.

    Acetylation: The final step involves the acetylation of the azetidine derivative to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(dibenzylamino)azetidin-3-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dibenzylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with amine or alcohol groups.

    Substitution: Formation of substituted azetidine derivatives with various functional groups.

Scientific Research Applications

N-{[3-(dibenzylamino)azetidin-3-yl]methyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(dibenzylamino)azetidin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{[3-(dibenzylamino)azetidin-3-yl]methyl}propionamide: Similar structure with a propionamide group instead of an acetamide group.

    N-{[3-(dibenzylamino)azetidin-3-yl]methyl}butyramide: Similar structure with a butyramide group instead of an acetamide group.

Uniqueness

N-{[3-(dibenzylamino)azetidin-3-yl]methyl}acetamide is unique due to its specific combination of an azetidine ring and a dibenzylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

N-[[3-(dibenzylamino)azetidin-3-yl]methyl]acetamide

InChI

InChI=1S/C20H25N3O/c1-17(24)22-16-20(14-21-15-20)23(12-18-8-4-2-5-9-18)13-19-10-6-3-7-11-19/h2-11,21H,12-16H2,1H3,(H,22,24)

InChI Key

TUSLOVUGEYQXKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1(CNC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.